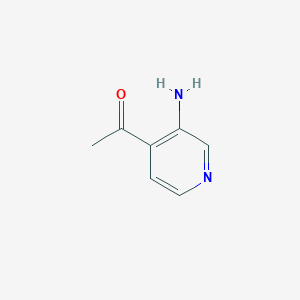
1-(3-Aminopyridin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminopyridin-4-yl)ethanone is an organic compound with the molecular formula C7H8N2O. It is a derivative of pyridine, featuring an amino group at the 3-position and an ethanone group at the 4-position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Aminopyridin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: 1-(3-Aminopyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
1-(3-Aminopyridin-4-yl)ethanone has several scientific research applications:
作用機序
The mechanism of action of 1-(3-Aminopyridin-4-yl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ethanone group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
類似化合物との比較
- 1-(3-Fluoropyridin-4-yl)ethanone
- 1-(3-Hydroxypyridin-4-yl)ethanone
- 1-(2-Bromopyridin-4-yl)ethanone
- 1-(2-Aminopyridin-4-yl)ethanone
Uniqueness: 1-(3-Aminopyridin-4-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both an amino group and an ethanone group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
生物活性
1-(3-Aminopyridin-4-yl)ethanone, also known as 4-acetyl-3-aminopyridine, is a heterocyclic organic compound with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol. This compound features a pyridine ring with an amino group at position 3 and an acetyl group at position 1, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activities associated with this compound, including its antioxidant properties, interactions with biological targets, and potential therapeutic applications.
The presence of the nitrogen atom in the pyridine ring imparts basic properties to this compound, while the carbonyl group from the acetyl moiety is crucial for its reactivity. The compound primarily engages in nucleophilic addition reactions due to its carbonyl group, which may facilitate interactions with various biological targets.
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties , potentially offering protection against oxidative stress. Preliminary studies suggest that this compound may scavenge free radicals, thus contributing to cellular defense mechanisms against oxidative damage.
Comparative Analysis
To better understand the unique features of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Description | Key Differences |
|---|---|---|
| 1-(2-Aminopyridin-3-yl)ethanone | Amino group at position 2 | Different electronic environment affecting reactivity |
| 4-Aminopyridin-3-one | Amino group at position 4 | Variation in substitution pattern on the pyridine ring |
| 3-Acetylpyridine | Acetyl group at position 3 | Lacks amino functionality, altering biological activity |
| 2-Acetylpyridine | Acetyl group at position 2 | Different substitution pattern impacting reactivity |
This table highlights how the positioning of functional groups influences the chemical behavior and potential interactions of these compounds compared to this compound.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to or derived from this compound. For instance:
特性
IUPAC Name |
1-(3-aminopyridin-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYHWJJUSYJFCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434039 |
Source


|
| Record name | 1-(3-aminopyridin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13210-52-1 |
Source


|
| Record name | 1-(3-aminopyridin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














